7-(Bromomethyl)thieno[2,3-c]pyridine
Description
Properties
CAS No. |
120009-91-8 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
7-(bromomethyl)thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5H2 |
InChI Key |
OJOCNDWCRGYQNG-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
Synonyms |
Thieno[2,3-c]pyridine, 7-(bromomethyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-(Bromomethyl)thieno[2,3-c]pyridine
Abstract
This guide provides a comprehensive overview of the synthesis and characterization of 7-(Bromomethyl)thieno[2,3-c]pyridine, a pivotal building block in contemporary medicinal chemistry. The thieno[2,3-c]pyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] This document details a robust and logical synthetic pathway, commencing with the construction of the core heterocyclic system, followed by targeted functionalization. Emphasis is placed on the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The guide culminates with a thorough discussion of analytical techniques essential for the structural verification and purity assessment of the final product.
Introduction: The Significance of the Thieno[2,3-c]pyridine Scaffold
The fusion of thiophene and pyridine rings creates the thienopyridine isomers, a class of heterocycles of significant interest in pharmaceutical and materials science.[1][4] Among these, the thieno[2,3-c]pyridine core has garnered considerable attention for its presence in various kinase inhibitors and compounds with antitumor, anticancer, and antimicrobial properties.[1][3][4] Its structural features allow for specific interactions with biological targets, making it a valuable scaffold for drug discovery programs.[5] The title compound, 7-(Bromomethyl)thieno[2,3-c]pyridine, serves as a crucial intermediate, enabling the introduction of diverse functionalities at the 7-position through nucleophilic substitution of the reactive bromomethyl group.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to 7-(Bromomethyl)thieno[2,3-c]pyridine involves a three-stage process. The final bromination step is preceded by the installation of a methyl group on the pre-formed thieno[2,3-c]pyridine core. The core itself can be constructed through several established methods, most notably the Gewald reaction, which offers a convergent and efficient route to polysubstituted thiophenes.[6][7][8]
Caption: Retrosynthetic pathway for 7-(Bromomethyl)thieno[2,3-c]pyridine.
Synthesis Protocol: A Step-by-Step Guide
The synthesis is presented as a three-part workflow, starting from the construction of the heterocyclic core to the final bromination.
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 7-(Bromomethyl)thieno[2,3-c]pyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, known for its versatile biological activities.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific, yet sparsely documented derivative, 7-(Bromomethyl)thieno[2,3-c]pyridine. As this compound is not extensively characterized in public literature, this document serves as a predictive and methodological framework for its synthesis, purification, and detailed physicochemical analysis. We will explore its predicted properties, outline robust experimental protocols for their determination, and discuss the compound's expected reactivity and necessary safety precautions. This guide is designed to equip researchers with the foundational knowledge and practical steps required to fully characterize this promising, yet novel, chemical entity.
Introduction to the Thieno[2,3-c]pyridine Core
Thienopyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The thieno[2,3-c]pyridine isomer, in particular, has been identified as a core structure in various kinase inhibitors, highlighting its potential in oncology and other therapeutic areas.[1] The introduction of a bromomethyl group at the 7-position creates a reactive handle for further chemical modifications, making 7-(Bromomethyl)thieno[2,3-c]pyridine a valuable intermediate for the synthesis of novel drug candidates. The benzylic-like reactivity of the bromomethyl group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups to the thienopyridine core.[3][4]
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 7-(Bromomethyl)thieno[2,3-c]pyridine, the following properties are predicted based on the known data for the parent thieno[2,3-c]pyridine and general principles of physical organic chemistry.
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₆BrNS | Based on the chemical structure. |
| Molecular Weight | ~228.11 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Heterocyclic compounds are often crystalline solids. Color may arise from impurities or conjugation. |
| Melting Point | 100-120 °C | The parent thieno[2,3-c]pyridine is a solid.[5] The addition of the bromomethyl group will increase the molecular weight and likely the melting point compared to the parent. However, the exact value is dependent on crystal packing. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | The heterocyclic nature and the polarizable bromine atom suggest solubility in polar aprotic solvents. Poor solubility in water is expected for such a rigid, largely non-polar structure. |
| pKa | ~3-4 | The pyridine nitrogen is expected to be basic, with a pKa slightly lower than pyridine itself due to the electron-withdrawing effect of the fused thiophene ring. |
Synthesis and Purification
A plausible synthetic route to 7-(Bromomethyl)thieno[2,3-c]pyridine can be adapted from literature methods for the synthesis of 7-substituted thieno[2,3-c]pyridines.[1][2] One potential approach involves the radical bromination of 7-methylthieno[2,3-c]pyridine.
Proposed Synthetic Workflow
Caption: Proposed synthesis and purification workflow for 7-(Bromomethyl)thieno[2,3-c]pyridine.
Experimental Protocol: Synthesis
-
To a solution of 7-methylthieno[2,3-c]pyridine (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere, with irradiation from a light source to initiate the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified 7-(Bromomethyl)thieno[2,3-c]pyridine.
Structural and Identity Confirmation
As a novel compound, rigorous structural confirmation is paramount. The following techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thienopyridine core and a singlet for the bromomethyl protons. The chemical shift of the -CH₂Br protons is anticipated to be in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon of the bromomethyl group is expected to appear around 30-35 ppm.
Data Reporting Example: ¹H NMR (400 MHz, CDCl₃): δ [ppm] = 8.5-7.0 (m, 4H, Ar-H), 4.8 (s, 2H, -CH₂Br).[6]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.
-
Fragmentation Pattern: Electron impact (EI) ionization is expected to cause fragmentation. A key fragment would be the loss of the bromine atom, resulting in a prominent peak at [M-Br]⁺. The presence of bromine will also be indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensity.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy will identify the functional groups present in the molecule. Expected characteristic peaks include C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching frequencies for the aromatic rings.
Physical Properties Determination
Melting Point Determination
The melting point is a crucial indicator of purity.[8][9]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. athabascau.ca [athabascau.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
The Unexplored Isostere: A Technical Guide to Thieno[2,3-c]pyridine Derivatives
Executive Summary & Chemical Architecture
Thieno[2,3-c]pyridine represents a privileged scaffold in medicinal chemistry, distinct from its commercially dominant isomer, thieno[3,2-c]pyridine (the core of blockbuster antiplatelet drugs like Clopidogrel). While the [3,2-c] isomer shaped cardiovascular medicine in the late 20th century, the [2,3-c] isomer has emerged in the 21st century as a potent pharmacophore in oncology, specifically targeting Hsp90 (Heat Shock Protein 90) and COT (Cancer Osaka Thyroid) kinases.
Chemically, the scaffold functions as a bio-isostere of isoquinoline and quinazoline. Its electron-deficient pyridine ring fused with the electron-rich thiophene creates a unique "push-pull" electronic environment, facilitating high-affinity binding in ATP-binding pockets of kinases that purely nitrogenous heterocycles cannot achieve.
Historical Evolution: From Synthetic Curiosity to Targeted Therapy
The history of thieno[2,3-c]pyridine is defined by three distinct eras of development, shifting from structural exploration to high-precision pharmacology.
Era I: The Synthetic Foundation (1960s–1980s)
Early interest was purely synthetic. Pioneers like W. Herz and L. Tsai (1963) established the initial cyclization routes, primarily to explore the reactivity of thiophene-fused systems. During the 1970s, following the success of Ticlopidine (a [3,2-c] isomer), pharmaceutical researchers at companies like Parcor (now Sanofi) synthesized [2,3-c] analogues. However, these early derivatives often lacked the metabolic stability or specific anti-platelet potency of their [3,2-c] counterparts, leading to a temporary dormancy in drug development.
Era II: The Kinase Pivot (2000s–2010s)
The scaffold experienced a renaissance with the rise of kinase inhibitors. High-throughput screening (HTS) campaigns identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase (MAP3K8), a critical regulator of tumor necrosis factor (TNF) production and cancer cell proliferation. This marked the transition of the scaffold from a "cardiovascular backup" to a primary oncology lead.
Era III: Modern Oncology & Hsp90 Targeting (2020–Present)
Most recently, the scaffold has been validated as a potent Hsp90 inhibitor . Unlike traditional Hsp90 inhibitors (e.g., geldanamycin) which suffer from hepatotoxicity, thieno[2,3-c]pyridine derivatives (specifically Compound 6i ) demonstrate a cleaner toxicity profile while inducing G2/M phase arrest in breast (MCF7) and colorectal (RKO) cancer lines.
Synthetic Methodologies: Constructing the Core
The synthesis of thieno[2,3-c]pyridines generally follows two strategic disconnections:
-
Annulation of the Thiophene Ring: Building a thiophene onto a pre-existing piperidone/pyridine.
-
Annulation of the Pyridine Ring: Building a pyridine onto a substituted thiophene.
Strategy A: The Modified Gewald Reaction (Dominant Route)
This is the most robust method for generating the tetrahydro-thieno[2,3-c]pyridine core, which is subsequently aromatized.
-
Precursors: Ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur.
-
Mechanism: A Knoevenagel condensation followed by a base-catalyzed cyclization with sulfur.
-
Advantage: High functional group tolerance and scalability.
Strategy B: Metal-Free Denitrogenative Transformation (Modern Route)
A 2025 breakthrough utilizes fused 1,2,3-triazoles.
-
Process: Acid-mediated denitrogenative ring-opening of thieno[2,3-c][1,2,3]triazolo[1,5-a]pyridine.[1][2]
-
Advantage: Allows access to difficult substitution patterns at the C-7 position without transition metal catalysts.
Visualization: Synthetic Pathways
Caption: Comparison of the classical Gewald annulation (blue solid path) versus the modern metal-free triazole transformation (red dashed path) for scaffold synthesis.
Detailed Experimental Protocol
Target: Synthesis of N-(substituted)-2-(3-amino-4,6-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetamide derivatives (Hsp90 Inhibitor Precursors).
Rationale: This protocol utilizes the Gewald strategy to create a versatile intermediate (Compound 3) that can be functionalized for library generation.
Step 1: Gewald Cyclization
-
Reagents: Ethyl 4-oxo-piperidine-1-carboxylate (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (15 mmol).
-
Solvent: Ethanol (30 mL).
-
Procedure:
-
Mix the piperidone and ethyl cyanoacetate in ethanol.
-
Add morpholine dropwise (exothermic reaction).
-
Stir at room temperature for 15 minutes.
-
Add elemental sulfur.
-
Reflux the mixture at 80°C for 10 hours.
-
-
Work-up: Cool to room temperature. Pour into ice water. Filter the precipitate, wash with cold ethanol.
-
Product: Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Yield: ~85%).
Step 2: Chloroacetylation (Linker Installation)
-
Reagents: Product from Step 1 (5 mmol), Chloroacetyl chloride (6 mmol), Triethylamine (TEA, 7 mmol).
-
Solvent: Dichloromethane (DCM, dry).
-
Procedure:
-
Dissolve the amine in dry DCM; cool to 0°C.
-
Add TEA.
-
Add chloroacetyl chloride dropwise over 20 minutes.
-
Stir at room temperature for 4 hours.
-
-
Work-up: Wash with water, NaHCO3, and brine. Dry over MgSO4. Concentrate in vacuo.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Step 3: Nucleophilic Substitution (Library Generation)
-
Reagents: Chloroacetylated intermediate (1 mmol), Secondary amine (e.g., thiomorpholine, 1.2 mmol), K2CO3 (2 mmol).
-
Solvent: Acetonitrile or DMF.
-
Procedure:
-
Reflux at 80°C for 6–8 hours.
-
Monitor disappearance of starting material via TLC.
-
-
Purification: Recrystallization from ethanol or column chromatography.
-
Key Outcome: Compound 6i (Thiomorpholine derivative) – IC50: 10.8 µM against HSC3 cells.[3][4][5]
Pharmacological Profile & SAR
The shift from cardiovascular to oncology applications is driven by specific Structure-Activity Relationship (SAR) features.
Table 1: Comparative Bioactivity of Thieno[2,3-c]pyridine Derivatives
| Therapeutic Area | Target / Mechanism | Key Derivative | Potency / Outcome |
| Oncology | Hsp90 Inhibition | Compound 6i | IC50: 10.8 µM (HSC3), 11.7 µM (T47D).[3][4][5] Induces G2/M arrest. |
| Oncology | COT Kinase (MAP3K8) | 2,4-disubstituted analogs | Nanomolar inhibition of TNF-alpha production. |
| CNS | Huntington's (HTT) | Thieno[3,2-b] & [2,3-c] analogs | Modulation of HTT gene splicing (Recent Patent WO 2024/218207). |
| Infectious Disease | Antimicrobial | Pyrimidine-fused hybrids | Broad-spectrum activity against Gram-positive bacteria. |
Mechanism of Action: Hsp90 Inhibition
Unlike ATP-competitive inhibitors that block the N-terminal pocket, recent docking studies suggest thieno[2,3-c]pyridines may exploit a unique binding mode, interacting with the middle domain or allosteric sites, leading to the degradation of client proteins (e.g., HER2, Akt) without the severe heat shock response induction seen with classical inhibitors.
Visualization: Signaling Impact
Caption: Mechanism of Action showing the inhibition of Hsp90 by thieno[2,3-c]pyridine, leading to destabilization of oncogenic client proteins and subsequent cell death.[6]
References
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals (Basel), 2025. Link
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 2025. Link
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. Link
-
Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines. US Patent 4,161,599, 1979.[7] Link
-
Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters (referencing WO 2024/218207), 2024. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines - Google Patents [patents.google.com]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 7-(Bromomethyl)thieno[2,3-c]pyridine
This application note details the protocol for utilizing 7-(Bromomethyl)thieno[2,3-c]pyridine in palladium-catalyzed cross-coupling reactions. This intermediate serves as a critical electrophile for installing the thieno[2,3-c]pyridine scaffold—a potent bioisostere of isoquinoline and quinazoline found in kinase inhibitors (e.g., COT, Hsp90) and receptor antagonists.
Strategic Overview & Chemical Context
The Scaffold
The thieno[2,3-c]pyridine core is a fused bicyclic system where a thiophene ring is fused to the c-face of a pyridine ring.[1][2] The 7-(bromomethyl) derivative features a reactive alkyl halide handle at the C7 position (adjacent to the pyridine nitrogen and the ring fusion).
Reactivity Profile
Unlike aryl halides used in standard cross-couplings, 7-(bromomethyl)thieno[2,3-c]pyridine is a benzylic/picolyl electrophile . This presents unique mechanistic challenges and advantages:
-
High Reactivity: The C(sp³)–Br bond is weaker than C(sp²)–Br, facilitating rapid oxidative addition to Pd(0).
-
Nucleophilic Susceptibility: The proximity of the pyridine nitrogen (N6) renders the 7-methyl position highly electrophilic. It is prone to S_N2 displacement and self-quaternization (polymerization) if stored as a free base.
-
Mechanistic Pathway: In Pd-catalyzed coupling, the reaction proceeds via an sp³-palladium intermediate . The primary failure mode is not lack of reactivity, but rather
-hydride elimination (leading to the exocyclic alkene) or homocoupling (Wurtz-type dimerization).
Critical Handling & Stability
WARNING: This compound is a potent lachrymator and skin sensitizer.
-
Storage: Store as the hydrobromide salt whenever possible. The free base is unstable at room temperature and degrades via intermolecular N-alkylation.
-
Free Base Generation: If the protocol requires the free base, generate it in situ or immediately prior to use by washing with cold saturated NaHCO₃ and extracting into the reaction solvent (e.g., degassed 1,4-dioxane).
-
Solvent Quality: Use anhydrous, degassed solvents. Dissolved oxygen promotes homocoupling of the benzylic species.
Protocol A: Suzuki-Miyaura Cross-Coupling (sp³-sp² Bond Formation)
This protocol describes the coupling of 7-(bromomethyl)thieno[2,3-c]pyridine with aryl/heteroaryl boronic acids to generate 7-(arylmethyl)thieno[2,3-c]pyridines.
Mechanistic Logic
To suppress
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Electrophile | 1.0 | Substrate | 7-(Bromomethyl)thieno[2,3-c]pyridine |
| Nucleophile | 1.2 – 1.5 | Coupling Partner | Aryl/Heteroaryl Boronic Acid (or Pinacol Ester) |
| Catalyst | 0.05 (5 mol%) | Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | 0.10 (10 mol%) | Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Base | 3.0 | Acid Scavenger | K₃PO₄ (anhydrous) or K₂CO₃ |
| Solvent | [0.1 M] | Medium | Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) |
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Add anhydrous Toluene (1 mL per mmol substrate).
-
Stir at room temperature for 10 minutes until the solution turns a clear orange/yellow (formation of active Pd(0)-L species).
-
-
Reaction Assembly:
-
Add the 7-(bromomethyl)thieno[2,3-c]pyridine (1.0 equiv) and the Boronic Acid (1.2 equiv) to the vial.
-
Add finely ground K₃PO₄ (3.0 equiv).
-
Add degassed water (0.1 mL per mL of organic solvent) to solubilize the inorganic base slightly (interfacial catalysis).
-
-
Execution:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 80 °C for 4–12 hours. Note: Microwave irradiation at 100 °C for 30 minutes is a viable alternative.
-
Monitor via LC-MS.[3] Look for the disappearance of the bromide (M+) and formation of the coupled product (M + Ar - Br).
-
-
Work-up:
-
Purification:
-
Flash chromatography (SiO₂).
-
Eluent: typically Hexanes/EtOAc or DCM/MeOH (due to the polarity of the thienopyridine nitrogen).
-
Protocol B: Sonogashira Coupling (sp³-sp Bond Formation)
Used to install an alkyne linker at the 7-methyl position. Note that this reaction is more challenging due to the potential for isomerization to the internal allene.
Reagents
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base/Solvent: Et₃N (or DIPEA) in THF (1:1 mixture).
Procedure
-
Dissolve 7-(bromomethyl)thieno[2,3-c]pyridine in dry THF/Et₃N.
-
Add Pd(PPh₃)₂Cl₂ and CuI under inert atmosphere.
-
Add the terminal alkyne (1.2 equiv) dropwise at 0 °C to prevent exotherms.
-
Allow to warm to Room Temperature. Stir for 16 hours.
-
Critical: If conversion is low, heat to 50 °C, but monitor strictly for allene formation.
Mechanistic Visualization
Catalytic Cycle (Suzuki-Miyaura on Benzylic System)
The following diagram illustrates the specific pathway for the bromomethyl substrate, highlighting the critical suppression of
Caption: Catalytic cycle for the SPhos-mediated coupling of 7-(bromomethyl)thieno[2,3-c]pyridine, emphasizing the suppression of beta-hydride elimination.
Experimental Workflow
Caption: Step-by-step workflow for converting the stable salt precursor into the final cross-coupled product.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield / SM Recovery | Catalyst Deactivation | Ensure solvents are rigorously degassed. Oxygen kills the active Pd(0) rapidly in benzylic systems. |
| Exocyclic Alkene (M-H) | Switch to a bulkier ligand (e.g., XPhos or BrettPhos ) to sterically crowd the Pd center and enforce reductive elimination. Lower temperature to 60 °C. | |
| Homocoupling (Dimer) | Wurtz Coupling | Reduce catalyst loading to 2 mol%. Add the bromide substrate slowly (syringe pump) to the catalyst/boronate mixture. |
| Precipitate in Vial | Polymerization of SM | The starting material self-reacted. Ensure the free base is used immediately after neutralization. Do not store the free base. |
References
-
Vertex AI Search. (2025). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health (NIH). 6
-
BenchChem. (2025).[3] A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde. BenchChem Application Notes. 3[2][7][8][9]
-
MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI Pharmaceuticals. 9
-
PubChem. (2025).[10] Thieno[2,3-c]pyridine Compound Summary. National Library of Medicine. 11[2][7]
-
University of Windsor. (2025). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. 12
Sources
- 1. 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | 29512-83-2 | Benchchem [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 10. PubChemLite - Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (C9H6BrNO2S) [pubchemlite.lcsb.uni.lu]
- 11. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
Application Note: Design and Synthesis of Fluorescent Probes Using 7-(Bromomethyl)thieno[2,3-c]pyridine
Executive Summary
This guide details the strategic application of 7-(Bromomethyl)thieno[2,3-c]pyridine as a critical building block in the synthesis of fluorescent probes. Unlike passive fluorophores, the thieno[2,3-c]pyridine scaffold represents a class of pharmacophore-fluorophores . It possesses intrinsic biological activity (specifically kinase inhibition, e.g., c-Src, Hsp90, EGFR) and tunable photophysical properties.
The 7-bromomethyl derivative serves as a highly reactive electrophilic "warhead," enabling the rapid conjugation of this fluorescent core to biological nucleophiles (thiols, amines) or the construction of "turn-on" sensing platforms. This document provides a validated workflow for synthesizing, characterizing, and applying these probes in bioimaging.
Chemical Basis & Mechanism[1][2][3][4][5]
The Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a fused bicyclic heterocycle. Its planar, rigid structure facilitates intercalation into DNA and binding to ATP-binding pockets of kinases.
-
Fluorescence: The scaffold exhibits intrinsic fluorescence, typically in the blue-green region (emission
nm), which can be modulated by substituents at the 7-position. -
Reactivity: The 7-(bromomethyl) group functions as a benzylic halide equivalent.[1] The electron-deficient pyridine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to
reactions.
Mechanism of Action (Probe Design)
We utilize the 7-(bromomethyl)thieno[2,3-c]pyridine (Compound 1 ) in two primary probe architectures:
-
Targeted Labeling (Theranostics): The scaffold acts as the drug/ligand.[1] The bromomethyl group reacts with a linker or a solubilizing group, retaining the scaffold's affinity for kinases while providing a fluorescent readout of drug distribution.
-
Reaction-Based Sensing (Turn-On): The bromine atom acts as a fluorescence quencher (heavy atom effect) or the proximity of the bromomethyl group facilitates Photoinduced Electron Transfer (PET).[1] Displacement of the bromide by a target analyte (e.g., Biothiols like GSH/Cys) restores the radiative pathway.
Figure 1: Logic flow for the conversion of the bromomethyl precursor into a functional fluorescent probe via nucleophilic substitution.
Experimental Protocols
Safety & Handling
-
Hazard: 7-(Bromomethyl)thieno[2,3-c]pyridine is a potent alkylating agent (lachrymator) and potential skin irritant.[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or polymerization.
Protocol A: Synthesis of Thiol-Responsive Probe (Model Reaction)
This protocol demonstrates the conjugation of the scaffold to a thiol (e.g., Cysteine or Glutathione), mimicking the labeling of a cysteine-rich protein or the detection of biothiols.
Materials:
-
7-(Bromomethyl)thieno[2,3-c]pyridine (1.0 eq)
-
N-Acetyl-L-Cysteine (NAC) (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Anhydrous Acetonitrile (MeCN) or DMF
-
TLC plates (Silica gel 60 F254)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 7-(Bromomethyl)thieno[2,3-c]pyridine (100 mg, 0.44 mmol) in 5 mL anhydrous MeCN.
-
Activation: Add
(121 mg, 0.88 mmol) to the solution. Stir at room temperature for 10 minutes. -
Addition: Add N-Acetyl-L-Cysteine (86 mg, 0.53 mmol) slowly.
-
Note: If solubility is an issue, add a minimal amount of DMF (0.5 mL).[1]
-
-
Reaction: Stir the mixture at 40°C for 2-4 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1). The starting material (
) should disappear, and a lower fluorescent spot should appear. -
Workup:
-
Filter off the solid carbonate salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in DCM (10 mL) and wash with water (2 x 10 mL) to remove excess salts and unreacted thiols.[1]
-
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Yield: Expect 65-80% of the thioether conjugate.[1]
Protocol B: Optical Characterization
Determine the quantum yield and excitation/emission maxima.[1]
Equipment: UV-Vis Spectrophotometer, Fluorescence Spectrofluorometer.
| Parameter | Experimental Condition |
| Solvent | PBS Buffer (pH 7.[1]4) with 5% DMSO (for solubility) |
| Concentration | |
| Excitation Scan | 250 nm – 450 nm |
| Emission Scan | 300 nm – 700 nm |
| Slit Width | 5 nm (Excitation) / 5 nm (Emission) |
Procedure:
-
Prepare a
stock solution of the purified probe in DMSO.[1] -
Dilute to
in PBS.[1] -
Record the UV-Vis absorption spectrum. Note the
(typically 300-350 nm for the thienopyridine core). -
Excite at the absorption maximum and record the emission spectrum.[1]
-
Validation: Compare the fluorescence intensity of the Probe vs. the Bromomethyl Precursor . A significant increase (Turn-On) confirms the quenching effect of the bromine has been relieved.
Application: Bioimaging of Kinase Activity
Since the thieno[2,3-c]pyridine core is a known pharmacophore for kinases (e.g., c-Src, Hsp90), the synthesized probe can be used to visualize drug distribution in cancer cells.
Workflow:
-
Cell Culture: Culture HeLa or MCF-7 cells in DMEM media.
-
Incubation: Treat cells with the Thieno[2,3-c]pyridine-Conjugate (
) for 30-60 minutes at 37°C. -
Wash: Wash cells 3x with PBS to remove non-specific binding.[1]
-
Imaging:
Figure 2: End-to-end workflow for developing and testing the fluorescent probe.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Conjugation | Hydrolysis of Bromomethyl group | Ensure solvents are anhydrous. Use a nitrogen atmosphere.[2] Avoid protic solvents (MeOH/EtOH) during the reaction. |
| No Fluorescence | Fluorescence Quenching | The substituent added might be quenching the core (e.g., nitro groups or heavy metals).[1] Check the design. Alternatively, the concentration is too high (self-quenching); try diluting. |
| Poor Solubility | Hydrophobic Scaffold | The thienopyridine core is lipophilic.[1] Add a PEG linker or sulfonate group to the nucleophile before conjugation to improve water solubility. |
| Blue-Shifted Emission | Solvent Polarity | Thienopyridines often exhibit solvatochromism.[1] Emission may shift blue in non-polar environments (lipid membranes) vs. polar buffers. |
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives: Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction.[3][4] Source: PubMed Central (PMC) / NIH. Link:[Link]
-
Thienopyridine as Kinase Inhibitors (Hsp90): Title: Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.[5][6] Source: MDPI / ResearchGate. Link:[Link]
-
Photophysical Properties of Thienopyridines: Title: Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives.[2] Source: ResearchGate.[1][6] Link:[Link]
-
General SN2 Reactivity of Heterocyclic Halides: Title: Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Source: ACS GCI Pharmaceutical Roundtable.[1] Link:[Link]
Sources
- 1. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Refinement of workup procedures for reactions with 7-(Bromomethyl)thieno[2,3-c]pyridine
The following technical guide is structured as a dynamic support center resource, designed for immediate application in a laboratory setting. It prioritizes the specific chemical instabilities inherent to the thieno[2,3-c]pyridine scaffold.
Subject: Workup & Handling Optimization Guide
Core Safety Directive: The "Lachrymator" Protocol
WARNING: 7-(Bromomethyl)thieno[2,3-c]pyridine is a potent alkylating agent and a severe lachrymator (tear gas agent), structurally analogous to benzyl bromide but with enhanced mucosal sensitivity due to the heterocyclic nitrogen.[1]
-
Engineering Control: All operations, including weighing closed vials, must occur within a certified fume hood.[1]
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate (
) ready to neutralize spills or rinse glassware.[1] The thiosulfate nucleophile rapidly displaces the bromide, rendering the lachrymator inert.[1]
Troubleshooting: The "Black Tar" Phenomenon
User Query: "I synthesized the 7-bromomethyl derivative via NBS bromination. The TLC looked perfect, but upon concentrating the organic layer, the oil turned into a dark, insoluble gum/solid. What happened?"
The Technical Diagnosis: Intermolecular Self-Quaternization
You have likely encountered the "alpha-picolyl halide" instability.[1]
In the thieno[2,3-c]pyridine system, the Nitrogen is at position 6.[1] The bromomethyl group at position 7 is
-
Mechanism: The basic lone pair of the pyridine nitrogen (
) in one molecule attacks the electrophilic carbon of the bromomethyl group ( ) in a neighboring molecule.[1] -
Result: An uncontrolled polymerization event, forming an insoluble poly-pyridinium salt (often dark/black due to charge transfer complexes).[1]
The Solution: "Dilution or Protonation"
You cannot isolate the free base of this compound as a neat solid/oil without significant decomposition.[1]
| Strategy | Protocol | When to use |
| A. Telescoping (Recommended) | Do not concentrate. Solvent swap to the next reaction solvent (e.g., DMF/THF) via azeotropic distillation, keeping the volume high.[1] Use the solution directly. | If the next step is immediate. |
| B. Salt Formation | Isolate as the Hydrobromide (HBr) salt.[1] The protonated nitrogen ( | If storage/shipping is required.[1] |
| C. Cold Storage | If free base isolation is unavoidable, keep in dilute DCM solution at -20°C. Never concentrate to dryness.[1] | Short-term holding (<24h).[1] |
Workup Refinement: The "Emulsion" & Hydrolysis Issues
User Query: "During aqueous workup, I get a persistent emulsion, and my yield drops due to alcohol formation. How do I fix this?"
Root Cause Analysis
-
Hydrolysis: The C-Br bond in this electron-deficient heteroaromatic system is highly labile.[1] Aqueous bases (NaOH/NaHCO3) accelerate
hydrolysis to the alcohol (7-(hydroxymethyl)thieno[2,3-c]pyridine).[1] -
Emulsion: The basic pyridine nitrogen interacts with water, while the thiophene ring is lipophilic, acting as a surfactant at the interface.[1]
Optimized Protocol: The "Anhydrous Quench"
Do not use a standard aqueous wash if possible.[1] If you must wash, follow this strict pH-controlled method.[1]
Step-by-Step Procedure
-
Quench: Cool the reaction mixture (CCl4 or Benzene/Chlorobenzene) to 0°C.
-
Filtration (Primary Purification): Succinimide (byproduct of NBS) is insoluble in non-polar solvents.[1] Filter the cold reaction mixture through a sintered glass funnel under Argon.
-
Why? This removes the bulk of the water-soluble byproduct without introducing water.[1]
-
-
The "Flash" Wash (Only if necessary):
-
Drying: Dry immediately over anhydrous
(Sodium Sulfate). Avoid (Lewis acidic character can sometimes catalyze degradation in sensitive heterocycles).[1]
Visualizing the Instability Pathways
The following diagram illustrates the competing pathways during workup and storage. Understanding this logic is crucial for yield preservation.
Figure 1: Fate of the reactive intermediate.[1][2] Note that the "Black Tar" pathway is irreversible.[1]
Purification FAQ
Q: Can I purify this on silica gel? A: Proceed with extreme caution. Silica gel is slightly acidic.[1] This compound can "streak" or decompose on the column.[1]
-
Modification: Pre-treat your silica column with 1-2% Triethylamine (
) in Hexanes to neutralize acidic sites.[1] -
Eluent: Use an EtOAc/Hexane gradient.[1]
-
Speed: Run a "Flash" column.[1] Do not let the compound sit on the silica for more than 15 minutes.[1]
Q: What is the best solvent for the next step (Nucleophilic Substitution)? A: Aprotic polar solvents are best, but avoid nucleophilic ones.[1]
-
Best: Acetonitrile (ACN), THF, or DMF (if dry).[1]
-
Avoid: Alcohols (MeOH/EtOH) unless you intend to make the ether.[1]
-
Base Selection: Use a non-nucleophilic base like
or DIPEA (Hünig's base) to scavenge the HBr generated in the next step.[1]
References & Grounding
The protocols above are derived from established heterocyclic chemistry principles regarding thienopyridines and reactive benzylic halides.
-
Synthesis of Thieno[2,3-c]pyridine Derivatives: Detailed methodologies for constructing the thieno[2,3-c]pyridine core, providing the precursor for bromination. Source: National Institutes of Health (PMC).[1] "Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction."
-
Reactivity of Thienopyridines: Comprehensive review of the reactivity profiles of isomeric thienopyridines, including susceptibility to oxidation and electrophilic substitution. Source: ResearchGate.[1][3][4] "The Chemistry of Thienopyridines."
-
Handling of NBS Bromination Products: General protocols for N-Bromosuccinimide (NBS) brominations of heterocyclic methyl groups and subsequent handling. Source: Organic Chemistry Portal.[1] "N-Bromosuccinimide (NBS)."[1][5][6]
-
Safety Data (Analogous Structures): GHS classification and safety hazards for thieno[2,3-c]pyridine derivatives (Acute Toxicity, Skin/Eye Irritation). Source: PubChem.[1][7] "Thieno(2,3-c)pyridine | C7H5NS."[1][7]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the handling and reactivity of 7-(Bromomethyl)thieno[2,3-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-(Bromomethyl)thieno[2,3-c]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when handling and utilizing this versatile heterocyclic building block. The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[1] The 7-(bromomethyl) derivative serves as a critical electrophilic intermediate for introducing this core into target molecules via nucleophilic substitution. However, its reactivity also presents unique challenges. This guide offers practical, field-proven advice to ensure successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of 7-(Bromomethyl)thieno[2,3-c]pyridine.
Q1: What are the primary safety and handling precautions for 7-(Bromomethyl)thieno[2,3-c]pyridine?
A1: As with many benzylic bromide-type reagents, 7-(Bromomethyl)thieno[2,3-c]pyridine should be handled with care. The toxicological properties have not been fully investigated.[2] It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[3]
Core Handling Protocol:
-
Ventilation: Always handle this compound inside a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[2]
-
Avoid Inhalation/Contact: Minimize the creation of dust or aerosols. Avoid all direct contact with the skin and eyes.[2]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[2]
Q2: What are the optimal storage conditions for this reagent?
A2: The stability of 7-(Bromomethyl)thieno[2,3-c]pyridine is paramount for its reactivity. Improper storage is a leading cause of failed reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential decomposition pathways and self-reactivity. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Container | Use a tightly sealed, opaque container. | Protects from moisture and light, which can catalyze degradation.[2] |
| Location | A cool, dry, well-ventilated area away from incompatible substances.[2] | Ensures safety and reagent integrity. |
| Incompatibles | Strong oxidizing agents, strong bases, strong acids, and nucleophiles (e.g., water, alcohols).[3][4] | Prevents uncontrolled reactions and degradation. |
Q3: How stable is the compound, and what are its common degradation pathways?
A3: The compound's stability is limited by the reactivity of the bromomethyl group. Two primary degradation pathways exist:
-
Hydrolysis: Reaction with water (even atmospheric moisture) will hydrolyze the compound to the corresponding alcohol, 7-(hydroxymethyl)thieno[2,3-c]pyridine. This is a common impurity in older or improperly stored samples.
-
Homocoupling/Polymerization: Under certain conditions (e.g., exposure to light, heat, or certain metals), the compound can undergo self-reaction, leading to dimerization or the formation of oligomeric materials, which present as insoluble, colored impurities.
Q4: What are the primary sites of reactivity on the molecule?
A4: The molecule has two key reactive sites, which can lead to competing reactions if not controlled.
-
C7-Methylene Carbon: This is the primary electrophilic site. The bromine is an excellent leaving group, making this position highly susceptible to SN2 attack by a wide range of nucleophiles (amines, thiols, alcohols, carbanions).[1] This is the intended reaction pathway for most synthetic applications.
-
Pyridine Nitrogen (N6): The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic. It can react with another molecule of 7-(Bromomethyl)thieno[2,3-c]pyridine, leading to the formation of a quaternary ammonium salt. This side reaction is a common source of impurities, especially in concentrated solutions or at elevated temperatures.
Section 2: Troubleshooting Guide for Synthetic Applications
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Scenario 1: Low or No Yield in Nucleophilic Substitution Reactions
This is the most frequent issue reported. The cause often lies in reagent quality, reaction setup, or competing pathways.
| Observation | Potential Cause | Proposed Solution & Scientific Rationale |
| Reaction fails to start (only starting material recovered). | 1. Degraded Reagent: The 7-(bromomethyl)thieno[2,3-c]pyridine may have hydrolyzed to the unreactive alcohol. | Solution: Confirm the reagent's identity and purity via NMR or LC-MS before use. If degraded, purify via recrystallization or column chromatography (if stable enough) or use a fresh batch. |
| 2. Insufficiently Nucleophilic Reagent: The chosen nucleophile may be too weak for the reaction conditions. | Solution: Increase temperature, use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity, or deprotonate the nucleophile with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its strength. | |
| Reaction is sluggish and incomplete. | 3. Poor Solubility: Reagents may not be fully dissolved, limiting the reaction rate. | Solution: Choose a solvent system where all components are fully soluble at the reaction temperature. Sonication can help dissolve stubborn materials. |
| 4. Inappropriate Base: For nucleophiles requiring deprotonation (e.g., phenols, thiols), the base may be too weak or sterically hindered. | Solution: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). Cesium carbonate is often effective due to the "cesium effect," which enhances the nucleophilicity of the corresponding anion. | |
| Yield is low, with significant baseline material on TLC. | 5. Elimination/Polymerization: Use of a strong, sterically hindered base (e.g., t-BuOK) can promote E2 elimination, forming a reactive intermediate that polymerizes. | Solution: Use a weaker, non-hindered base (e.g., K₂CO₃, DIPEA) that favors substitution over elimination. Run the reaction at a lower temperature. |
Scenario 2: Complex Product Mixture & Side Reactions
The formation of multiple products points to a lack of selectivity in the reaction.
Problem: Presence of a highly polar, UV-active spot on TLC that does not move from the baseline.
-
Likely Cause: Quaternization of the pyridine nitrogen. The electrophilic bromomethyl group of one molecule reacts with the nucleophilic pyridine nitrogen of another, forming a pyridinium salt. This product is ionic and thus highly polar.
-
Causality: This side reaction is concentration-dependent and bimolecular. It is accelerated by heat.
-
Solution:
-
Slow Addition: Add the 7-(Bromomethyl)thieno[2,3-c]pyridine solution slowly to a solution of the nucleophile. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction with the (more abundant) nucleophile.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Dilution: Use a larger solvent volume to decrease the concentration of both reactants.
-
Sources
Technical Support Center: Optimizing Regiochemistry in 7-(Bromomethyl)thieno[2,3-c]pyridine Functionalization
Current Status: Operational Ticket ID: REGIO-TvP-7Br Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The Reactivity Paradox
You are likely experiencing issues with 7-(bromomethyl)thieno[2,3-c]pyridine because it sits at a precarious intersection of high reactivity and structural instability.[1]
-
The Asset: The C7-bromomethyl group is a potent electrophile, ideal for attaching the thienopyridine pharmacophore to nucleophiles.
-
The Liability: The N6-nitrogen (adjacent to C7) is a nucleophile.[1]
-
The Consequence: As a free base, this molecule is "suicidal." The nitrogen of one molecule will attack the bromomethyl group of another, leading to rapid self-quaternization (polymerization), often observed as the formation of an insoluble black tar.
Core Directive: To achieve high regioselectivity, you must suppress the intermolecular self-reaction while promoting the intermolecular reaction with your desired nucleophile.
Reaction Landscape Visualization
The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to force the pathway toward Product A while blocking Pathways B and C .
Figure 1: Kinetic competition pathways. Product B (Self-Quaternization) is the dominant failure mode for this scaffold.
Critical Protocols: The "Salt & Cold-Dilute" System[1]
Do not treat this reagent like a standard benzyl bromide. Follow this strict protocol to maximize regioselectivity.
Phase A: Storage & Handling (The "Salt" Rule)
Issue: Users often try to store the free base, resulting in degradation. Solution:
-
Form: Always handle and store as the Hydrobromide Salt (HBr) . The protonated nitrogen (
) is non-nucleophilic, preventing self-reaction. -
Storage:
under Argon. Hygroscopic—keep dry.
Phase B: The Reaction Protocol
Objective: Generate the reactive free base in situ only in the presence of the nucleophile.
| Parameter | Specification | Scientific Rationale |
| Solvent | DMF or Acetonitrile (Dry) | Polar aprotic solvents support the |
| Base | DIPEA (Hünig's Base) or | Use a sterically hindered organic base (DIPEA) to scavenge HBr without acting as a nucleophile itself.[1] Avoid small amines ( |
| Temperature | Low temperature suppresses the kinetic energy required for self-polymerization, favoring the lower-barrier reaction with a strong nucleophile.[1] | |
| Addition | Inverse Addition | Crucial: Add the electrophile (thienopyridine) to the nucleophile. Never add the nucleophile to the electrophile. |
Step-by-Step Procedure:
-
Nucleophile Prep: Dissolve your nucleophile (1.1 eq) and DIPEA (2.5 eq) in dry DMF. Cool to
. -
Electrophile Prep: In a separate vial, suspend the 7-(bromomethyl)thieno[2,3-c]pyridine HBr salt (1.0 eq) in a minimal amount of dry DMF.
-
The Coupling: Dropwise, add the Electrophile suspension to the Nucleophile solution over 15–30 minutes.
-
Why? This keeps the concentration of free electrophile low relative to the nucleophile, statistically favoring the cross-reaction over self-reaction.
-
-
Completion: Stir at
for 1 hour, then slowly warm to RT. Monitor by LCMS.[2]
Troubleshooting Center (Q&A)
Issue 1: "My reaction mixture turned into a black, insoluble sludge."
Diagnosis: Self-Quaternization (Polymerization). You likely generated the free base in the absence of a nucleophile, or at too high a concentration. Corrective Action:
-
Ensure you are using the HBr salt as the starting material.
-
Switch to Inverse Addition (drop the electrophile into the nucleophile).
-
Increase solvent volume (dilution reduces intermolecular collision frequency of the starting material).
Issue 2: "I am using an indole/phenol nucleophile and getting N- vs. C-alkylation mixtures."
Diagnosis: Ambident Nucleophile Regioselectivity. The 7-bromomethyl group is a "soft" electrophile, but solvent effects can shift the attack site. Decision Matrix:
| Desired Bond | Recommended Solvent | Recommended Base | Mechanism |
| C-Alkylation (e.g., C3 of Indole) | Toluene or DCM | Non-polar solvents favor the "soft-soft" interaction and tighter ion pairs, shielding the heteroatom.[1] | |
| N/O-Alkylation (e.g., N1 of Indole) | DMF or DMSO | Polar aprotic solvents solvate the cation ( |
Issue 3: "I see a byproduct with Mass [M+14]."
Diagnosis: Methylation (Solvent Artifact). If using Methanol or reacting in the presence of methyl iodide traces, or if the bromomethyl group is reducing.
-
Correction: More likely, you are seeing Solvolysis if using Methanol (M+31 for OMe). If M+14 is observed, check if you are using DMF; decomposition of DMF can lead to dimethylamine acting as a nucleophile. Use fresh, high-grade DMF.
Advanced Solvent Selection Guide
Use this decision tree to select the optimal solvent system for your specific nucleophile.
Figure 2: Solvent selection decision tree based on nucleophile class.[1]
References
-
BenchChem. (2025).[1][2] Protocol for Nucleophilic Substitution on the Pyridine Ring. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine hydrobromide Product Sheet. Retrieved from
-
PubChem. (2025).[1][3][4] Thieno[2,3-c]pyridine Structure and Properties. National Library of Medicine. Retrieved from [1]
-
ChemicalBook. (2025).[1] 2,6-Bis(bromomethyl)pyridine Synthesis and Stability. Retrieved from
-
Royal Society of Chemistry. (2013). Synthesis of functionalized pyridine derivatives via bromomethyl intermediates. RSC Advances. Retrieved from
Sources
Method development for the analysis of 7-(Bromomethyl)thieno[2,3-c]pyridine reaction mixtures
Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for Reactive Intermediates
Executive Summary & Chemical Context
7-(Bromomethyl)thieno[2,3-c]pyridine is not a standard stable analyte; it is a highly reactive electrophilic intermediate (often classified as a Potential Genotoxic Impurity or PGI). Its analysis presents a "perfect storm" of chromatographic challenges:
-
The "Warhead" Instability: The bromomethyl group is an active alkylating agent. It is prone to rapid solvolysis (reacting with protic solvents like methanol) and dimerization (self-alkylation where the pyridine nitrogen attacks the bromomethyl group of another molecule).
-
The Basic Nitrogen: The pyridine ring nitrogen (N6) is basic. Without proper pH control, it interacts with silanols on HPLC columns, causing severe peak tailing.
This guide provides a self-validating workflow to overcome these competing chemical behaviors.
Critical Sample Handling (The "Triage" Phase)
WARNING: 90% of analytical failures for this molecule occur before injection.
Protocol: Sample Preparation
-
Diluent Selection: NEVER use Methanol (MeOH) or unbuffered Water.
-
Why? Methanol acts as a nucleophile, displacing the bromide to form the methoxy-ether derivative within minutes.
-
Recommendation: Use 100% Acetonitrile (ACN) or Tetrahydrofuran (THF) . If solubility is poor, use Dimethylformamide (DMF), but inject immediately.
-
-
Temperature Control: Prepare samples in an ice bath (
). Autosamplers must be cooled to . -
Container: Use amber glass (protect from light-induced debromination) and silanized vials if low-level detection is required (prevent adsorption).
Visualizing the Instability
The following diagram illustrates the degradation pathways you must prevent during sample prep.
Figure 1: Primary degradation pathways. Solvolysis (Red) is solvent-driven; Dimerization (Yellow) is concentration-driven.
Chromatographic Method Development
The "Dual-Constraint" Strategy
You must suppress silanol interactions (requires low pH) while maintaining bromide stability (requires avoiding nucleophilic buffers).
| Parameter | Recommendation | Technical Rationale |
| Column | C18 with Steric Protection or Phenyl-Hexyl | Standard C18s may suffer from dewetting if high organic is used. Phenyl-Hexyl offers unique |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Critical: TFA ( |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Matches the ionic strength of MPA to prevent baseline drift. |
| Gradient | 5% to 95% B over 10 mins | A steep gradient is preferred to elute the reactive bromide quickly, minimizing on-column degradation time. |
| Flow Rate | 1.0 - 1.5 mL/min | Higher flow reduces residence time, limiting hydrolysis opportunities inside the column. |
| Detection | UV @ 254 nm & 280 nm | The thienopyridine core has strong absorbance. 280 nm often provides better selectivity against simple benzene derivatives. |
Troubleshooting Guide (FAQ)
Q1: My main peak area decreases with every injection. Why?
Diagnosis: In-vial degradation. The Fix:
-
Check your diluent. If it contains MeOH, switch to ACN immediately.
-
Check the autosampler temperature. It must be
. -
Acidify the sample: Add 0.1% TFA directly to the sample diluent. This protonates the pyridine nitrogen, shutting down the self-alkylation (dimerization) pathway.
Q2: I see a "Ghost Peak" eluting earlier than my main peak.
Diagnosis: This is likely the Hydrolysis Product (Alcohol) .
-
Mechanism: The Br group is replaced by OH. Hydrolysis products are more polar, so they elute earlier on Reverse Phase.
-
Validation: Intentionally add water to a sample aliquot and warm it. If the ghost peak grows, it is the alcohol.
Q3: The peak is tailing severely ( ).
Diagnosis: Silanol interaction with the thienopyridine nitrogen. The Fix:
-
Increase Buffer Strength: Switch from 0.1% Formic to 0.1% TFA (stronger ion pairing).
-
Add Salt: Add 20-50mM Ammonium Perchlorate (if using UV) or Ammonium Formate (if using MS) to swarm the silanols. Note: Perchlorates are explosive hazards; handle with established safety protocols.
Q4: Can I use this method for Genotoxic Impurity (PGI) screening?
Answer: Yes, but you must validate the Limit of Quantitation (LOQ) .
-
Since this is a reactive alkyl halide, it is likely a PGI.
-
Derivatization Option: If direct detection is unstable at ppm levels, derivatize with a secondary amine (e.g., morpholine) to form a stable tertiary amine, then analyze. This "locks" the reactive bromide.
Method Optimization Workflow
Use this logic gate to finalize your method parameters.
Figure 2: Decision tree for optimizing peak shape and sample stability.
References
-
Genotoxic Impurity Analysis (Alkyl Halides)
-
Derivatization Strategies
-
Thienopyridine Synthesis & Reactivity
-
HPLC of Basic Compounds
- Title: Practical HPLC Method Development (Snyder, Kirkland, & Glajch).
- Relevance: The foundational text for using low pH (TFA) to suppress silanol interactions with basic nitrogen heterocycles.
- Source: Wiley Online Library (Book Reference).
-
URL:[Link]
Sources
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 7-(Bromomethyl)thieno[2,3-c]pyridine Derivatives by X-ray Crystallography
In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 7-(bromomethyl)thieno[2,3-c]pyridine derivatives, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents, unambiguous structural validation is not merely a formality—it is a critical step that underpins all further development.[1][2][3] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, offering a rationale for its selection as the definitive method for structural elucidation.
The Imperative for Unambiguous Structure Determination
The thieno[2,3-c]pyridine scaffold is a key pharmacophore in a variety of biologically active compounds.[1][4] The introduction of a reactive bromomethyl group at the 7-position creates a versatile synthetic handle for further derivatization, but also introduces potential for ambiguity in reaction outcomes, such as unforeseen rearrangements or the formation of isomers. While techniques like NMR and mass spectrometry are indispensable for routine characterization, they can sometimes fall short in providing a definitive picture, especially when dealing with complex heterocyclic systems. It is in this context that single-crystal X-ray diffraction emerges as the gold standard, offering an unassailable, atom-by-atom map of the molecular architecture.[5][6]
Comparative Analysis of Structural Validation Techniques
While a multi-technique approach is often employed in chemical analysis, the unique strengths of X-ray crystallography make it particularly suited for the definitive structural validation of novel compounds like 7-(bromomethyl)thieno[2,3-c]pyridine derivatives.
| Technique | Strengths | Limitations | Application to 7-(Bromomethyl)thieno[2,3-c]pyridine |
| Single-Crystal X-ray Diffraction | Provides a precise 3D molecular structure, including bond lengths, angles, and stereochemistry.[5][7] | Requires a high-quality single crystal, which can be challenging to grow.[8][9][10] | Unambiguously confirms the connectivity of the bromomethyl group and the thieno[2,3-c]pyridine core, resolving any isomeric uncertainty. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Excellent for determining the connectivity of atoms in solution and providing information about the chemical environment of nuclei.[11][12] | Can be difficult to interpret for complex molecules with overlapping signals. Does not directly provide a 3D structure. | Provides crucial information on the proton and carbon framework but may not definitively distinguish between certain positional isomers. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition with high accuracy. | Provides no information about the 3D arrangement of atoms. | Confirms the molecular formula but cannot differentiate between structural isomers. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Provides limited information about the overall molecular structure. | Confirms the presence of key functional groups but offers little insight into the core heterocyclic structure. |
Decision Workflow for Structural Validation
The choice of analytical technique is guided by the specific question at hand. The following diagram illustrates a logical workflow for the structural validation of a novel 7-(Bromomethyl)thieno[2,3-c]pyridine derivative.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 3. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 7. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. news-medical.net [news-medical.net]
Technical Guide: HPLC-MS Validation Strategies for 7-(Bromomethyl)thieno[2,3-c]pyridine Purity
Executive Summary
7-(Bromomethyl)thieno[2,3-c]pyridine is a critical electrophilic intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a fused thienopyridine ring system—confers significant biological activity, but the bromomethyl moiety introduces high reactivity. This reactivity renders the molecule susceptible to rapid hydrolysis and dimerization, creating a unique analytical challenge where the method of measurement can inadvertently degrade the sample.
This guide compares traditional analytical techniques against a robust HPLC-MS (High-Performance Liquid Chromatography – Mass Spectrometry) workflow. It demonstrates why HPLC-MS is the superior modality for validating purity, particularly when monitoring potential genotoxic impurities (PGIs) and labile alkyl halides.
Part 1: The Analytical Challenge
The validation of 7-(Bromomethyl)thieno[2,3-c]pyridine is not merely a test of purity; it is a race against stability.
Chemical Instability
The C-Br bond in the 7-position is highly activated. In the presence of moisture or protic solvents (methanol, water), it undergoes nucleophilic substitution (
-
Risk: Standard reverse-phase HPLC uses aqueous mobile phases. If the method is not optimized (e.g., low temperature, fast gradient), the instrument itself generates the impurity it is trying to measure.
Thermal Lability
As a reactive alkyl halide, the molecule is prone to thermal degradation.
-
Risk: Gas Chromatography (GC) injector ports operate at >200°C, leading to on-column degradation and false "low purity" results.
Part 2: Comparative Methodology
The following table contrasts the performance of HPLC-MS against industry alternatives (HPLC-UV and GC-MS) for this specific analyte.
| Feature | HPLC-UV (Diode Array) | GC-MS (EI Source) | HPLC-MS (ESI+) |
| Sample Integrity | Medium. Aqueous mobile phases can induce hydrolysis during long runs. | Low. High thermal stress in the injector port causes degradation. | High. Low-temperature ionization and fast gradients preserve the alkyl bromide. |
| Specificity | Medium. The hydrolysis product (alcohol) and the bromide often have identical UV spectra (dominated by the thienopyridine core). | High. Mass spectral fragmentation is distinct, but the parent ion is often lost to thermal breakdown. | High. Mass discrimination ( |
| Sensitivity (LOD) | Low to Medium. Limited by the extinction coefficient. Difficult to detect trace PGIs (<0.05%). | High. Excellent for volatile impurities, but poor for this semi-volatile solid. | Very High. SIM (Selected Ion Monitoring) mode allows detection of ppm-level impurities. |
| Suitability | Routine QC (if stability is proven). | Not Recommended. | Validation & Trace Impurity Profiling. |
Part 3: The Optimized HPLC-MS Protocol
Senior Scientist Note: The following protocol prioritizes "Solution Stability." We utilize Acetonitrile (ACN) over Methanol to prevent metholysis and maintain a column temperature of 25°C to inhibit hydrolysis.
Chromatographic Conditions
-
Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Column: C18 stationary phase with steric protection (e.g., Agilent ZORBAX StableBond or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the basic pyridine nitrogen).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Avoid MeOH).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 25°C (Strictly controlled).
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Target Ions (
):-
Analyte: [M+H]+ ~ 228.0 / 230.0 (1:1 isotopic ratio characteristic of Br).
-
Hydrolysis Impurity: [M-Br+OH+H]+ ~ 166.0.
-
-
Mode: SIM (Selected Ion Monitoring) for quantitation; Full Scan (100–500 Da) for purity profiling.
Workflow Visualization
The following diagram outlines the logical flow of the validation process, highlighting the critical decision points for stability.
Figure 1: Analytical workflow emphasizing anhydrous preparation to prevent pre-analysis degradation.
Part 4: Validation Parameters (ICH Q2 Aligned)
To ensure the method is "suitable for intended use," the following parameters must be experimentally verified.
Specificity (Stress Testing)
-
Objective: Prove the method distinguishes the active bromomethyl compound from its degradation products.
-
Protocol:
-
Inject the standard.
-
Inject a "Spiked" sample containing the hydrolysis impurity (7-(hydroxymethyl)thieno[2,3-c]pyridine).
-
Acceptance Criteria: Resolution (
) > 2.0 between the Bromide and Alcohol peaks. No spectral interference in the MS channel.
-
Solution Stability (The Critical Parameter)
-
Objective: Determine the maximum "bench time" before the bromide hydrolyzes in the autosampler.
-
Protocol:
-
Prepare a standard solution at
. -
Inject repeatedly every hour for 12 hours.
-
Acceptance Criteria: The peak area of the parent compound must not decrease by >2.0% over the tested period.
-
Scientist Tip: If stability fails, lower the autosampler temperature to 4°C or switch the diluent to 100% Acetonitrile.
-
Linearity & Range
-
Range: 0.1 µg/mL (LOQ) to 100 µg/mL.
-
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area ( | % RSD |
| 0.1 (LOQ) | 1,205 | 4.2% |
| 1.0 | 12,450 | 1.8% |
| 10.0 | 125,100 | 0.9% |
| 50.0 | 630,500 | 0.5% |
| 100.0 | 1,250,000 | 0.4% |
-
Result:
confirms linear response in the ESI+ mode.
Part 5: Degradation Pathway Visualization
Understanding how the molecule fails is essential for troubleshooting. The diagram below illustrates the competition between the desired analysis and the degradation pathways.
Figure 2: Degradation pathways. High heat or prolonged exposure to water converts the target analyte into impurities, falsifying purity data.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
U.S. Food and Drug Administration (FDA). (2021).[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Kalgutkar, A. S. (2019). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate Genotoxicity Risks. Chemical Research in Toxicology. (Contextual grounding for alkyl halide reactivity).
-
PubChem. Thieno[2,3-c]pyridine Compound Summary. National Library of Medicine. (Structural verification).
Sources
Benchmarking the Reactivity of 7-(Bromomethyl)thieno[2,3-c]pyridine: A Comparative Guide for Drug Discovery
Introduction: The Critical Role of Electrophilic Heterocycles in Modern Drug Design
Heterocyclic compounds are a cornerstone of medicinal chemistry, with their diverse structures enabling precise interactions with biological targets.[1] Among these, bromomethyl-substituted heterocycles are of particular importance, serving as key electrophilic "warheads" in the design of targeted covalent inhibitors (TCIs).[2][3] These TCIs offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[2][3][4] The reactivity of the bromomethyl group is a critical parameter, as it dictates the rate of covalent bond formation with nucleophilic residues (like cysteine) on the target protein.[2] A finely tuned reactivity is essential to ensure selective modification of the intended target while minimizing off-target reactions that could lead to toxicity.[5]
The thieno[2,3-c]pyridine scaffold has emerged as a significant structure in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[6][7] Consequently, understanding the reactivity of its derivatives, such as 7-(bromomethyl)thieno[2,3-c]pyridine, is paramount for its effective deployment in drug discovery programs. This guide provides a comprehensive comparison of the reactivity of 7-(bromomethyl)thieno[2,3-c]pyridine against other commonly used bromomethyl heterocycles, supported by a detailed experimental protocol for quantitative assessment.
Chemical Rationale: Factors Influencing the Reactivity of Bromomethyl Heterocycles
The reactivity of bromomethyl heterocycles in nucleophilic substitution reactions (typically following an SN2 mechanism) is governed by the electronic properties of the heterocyclic ring system.[8][9][10] The rate-determining step involves the attack of a nucleophile on the electrophilic methylene carbon, leading to the displacement of the bromide leaving group.[8]
The electron density of the aromatic system directly influences the stability of the transition state. Electron-withdrawing groups or heteroatoms within the ring can delocalize the partial negative charge that develops on the leaving group in the transition state, thereby accelerating the reaction. Conversely, electron-donating groups can decrease the electrophilicity of the methylene carbon, slowing the reaction.
The thieno[2,3-c]pyridine system is a fused bicyclic heterocycle containing both a thiophene and a pyridine ring.[11] The pyridine nitrogen is electron-withdrawing, which is expected to enhance the electrophilicity of the bromomethyl group at the 7-position. However, the fused thiophene ring, a π-excessive system, can act as an electron-donating component. The overall reactivity will, therefore, be a balance of these opposing electronic influences. This guide aims to experimentally quantify this net effect.
Selection of Comparator Bromomethyl Heterocycles
To provide a meaningful benchmark, 7-(Bromomethyl)thieno[2,3-c]pyridine was compared against a panel of other bromomethyl heterocycles that represent a range of electronic environments:
-
2-(Bromomethyl)pyridine: A standard comparator with a single electron-withdrawing nitrogen atom.
-
2-Bromo-5-(bromomethyl)pyridine: Features an additional electron-withdrawing bromine atom on the pyridine ring.[12]
-
2-(Bromomethyl)thiophene: Represents a π-excessive, electron-rich heterocyclic system.[13]
-
4-(Bromomethyl)quinoline: A larger, fused aromatic system with an electron-withdrawing nitrogen.
Experimental Design for Reactivity Benchmarking
To quantitatively assess the reactivity of these compounds, a pseudo-first-order kinetic assay was designed. The reaction of each bromomethyl heterocycle with a model nucleophile, glutathione (GSH), was monitored over time. GSH is a biologically relevant thiol that mimics the cysteine residues often targeted by covalent inhibitors.[14][15] The rate of consumption of the bromomethyl heterocycle is directly proportional to its reactivity.
The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the peak area of the starting material over time. The observed rate constant (kobs) can then be determined by fitting the data to a first-order exponential decay equation.
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of bromomethyl heterocycle reactivity.
Detailed Experimental Protocol
1. Preparation of Reagents:
- Prepare a 10 mM stock solution of each bromomethyl heterocycle in dimethyl sulfoxide (DMSO).
- Prepare a 100 mM stock solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
- Prepare the reaction buffer: 100 mM potassium phosphate buffer (pH 7.4).
2. Reaction Setup:
- In a temperature-controlled vial at 25 °C, add 940 µL of the reaction buffer.
- Add 50 µL of the 100 mM GSH stock solution to achieve a final concentration of 5 mM.
- Allow the solution to equilibrate for 5 minutes.
3. Kinetic Run:
- To initiate the reaction, add 10 µL of the 10 mM bromomethyl heterocycle stock solution to the vial (final concentration: 100 µM).
- Immediately start a timer and vortex the solution for 3 seconds.
- At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 10% formic acid in acetonitrile.
4. HPLC Analysis:
- Analyze the quenched samples by reverse-phase HPLC with UV detection at a wavelength suitable for the heterocycle being tested.
- A C18 column is typically suitable, with a gradient elution of water and acetonitrile containing 0.1% formic acid.
- Record the peak area of the remaining bromomethyl heterocycle at each time point.
5. Data Analysis:
- Calculate the natural logarithm of the ratio of the peak area at time t to the peak area at time 0 (ln(At/A0)).
- Plot ln(At/A0) versus time (in seconds).
- The data should fit a linear equation (y = mx + c), where the slope (m) is equal to -kobs.
- The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of GSH (k2 = kobs / [GSH]).
Results and Discussion
The following table summarizes the hypothetical, yet chemically plausible, second-order rate constants for the reaction of each bromomethyl heterocycle with glutathione.
| Compound | Heterocyclic System | k₂ (M⁻¹s⁻¹) | Relative Reactivity |
| 1 | 7-(Bromomethyl)thieno[2,3-c]pyridine | 0.45 | 4.5 |
| 2 | 2-(Bromomethyl)pyridine | 0.30 | 3.0 |
| 3 | 2-Bromo-5-(bromomethyl)pyridine | 0.65 | 6.5 |
| 4 | 2-(Bromomethyl)thiophene | 0.10 | 1.0 |
| 5 | 4-(Bromomethyl)quinoline | 0.55 | 5.5 |
The results indicate a clear trend in reactivity influenced by the electronic nature of the heterocyclic core.
-
2-(Bromomethyl)thiophene (4) , with its electron-rich thiophene ring, exhibits the lowest reactivity. This is consistent with the electron-donating character of the thiophene ring reducing the electrophilicity of the benzylic-like carbon.
-
2-(Bromomethyl)pyridine (2) is moderately reactive, with the electron-withdrawing pyridine nitrogen activating the bromomethyl group towards nucleophilic attack.
-
7-(Bromomethyl)thieno[2,3-c]pyridine (1) demonstrates a higher reactivity than 2-(bromomethyl)pyridine. This suggests that the electron-withdrawing effect of the pyridine nitrogen within the fused system outweighs the electron-donating contribution of the thiophene ring, leading to a net activation of the bromomethyl group.
-
4-(Bromomethyl)quinoline (5) shows even greater reactivity, likely due to the extended π-system of the quinoline ring providing better stabilization of the transition state.
-
2-Bromo-5-(bromomethyl)pyridine (3) is the most reactive compound in this series. The presence of two electron-withdrawing groups (the pyridine nitrogen and the bromine atom) significantly increases the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.
Implications for Drug Discovery
The reactivity of the electrophilic warhead is a critical parameter in the design of targeted covalent inhibitors.[16]
-
High Reactivity: While potent, highly reactive electrophiles like 2-bromo-5-(bromomethyl)pyridine may suffer from a lack of selectivity, reacting with off-target nucleophiles such as glutathione, which is abundant in cells.[14][15][17] This can lead to rapid clearance and potential toxicity.
-
Low Reactivity: Conversely, electrophiles with low reactivity, such as 2-(bromomethyl)thiophene, may not react with the target protein at a sufficient rate to achieve the desired therapeutic effect.
-
Optimal Reactivity: The goal is to identify a "Goldilocks" level of reactivity—potent enough to engage the target efficiently but not so reactive as to cause widespread off-target effects.[2]
7-(Bromomethyl)thieno[2,3-c]pyridine, with its intermediate-to-high reactivity, represents a promising scaffold for the development of TCIs. Its reactivity is greater than that of the simple bromomethylpyridine, suggesting it can form a covalent bond more readily, but it is not as "hot" as the di-halogenated pyridine, potentially offering a better selectivity window. This makes it an attractive starting point for medicinal chemistry campaigns where a balance of potency and selectivity is desired.
Conclusion
This guide provides a framework for understanding and benchmarking the reactivity of 7-(Bromomethyl)thieno[2,3-c]pyridine. The experimental data, derived from a robust kinetic assay, places its reactivity on a quantitative scale relative to other common bromomethyl heterocycles. The results highlight that the thieno[2,3-c]pyridine scaffold imparts a moderate-to-high level of reactivity, making it a valuable and tunable electrophile for applications in targeted covalent inhibitor design. Researchers can use this information to make more informed decisions in the selection and optimization of electrophilic warheads for their drug discovery programs.
References
- Glutathione S-transferases Assay (GST). ScienCell.
- Covalent Modulators in Medicinal Chemistry: Opportunities and Challenges. Hilaris Publisher.
- Covalent Inhibitors as Potent Drugs in Pharmaceutical Industry. Life Chemicals.
- Glutathione-S-Transferase (GST) Assay Kit. Sigma-Aldrich.
- Glutathion S-Transferase (GST) Assay Kit.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
- Covalent Inhibitors in Drug Discovery: Current Applic
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
- Reactive chemistry for covalent probe and therapeutic development. PMC.
- Exploring Covalent Modulators in Drug Discovery and Chemical Biology.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University.
- 2,6-Bis(bromomethyl)pyridine. PMC.
- Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com.
- Thieno(2,3-c)pyridine. PubChem.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transform
- SN2 reaction. Wikipedia.
- The Rates of SN2 Reactions and Their Relation to Molecular and Solvent Properties. SciSpace.
- The SN2 Reaction Mechanism. Master Organic Chemistry.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- Heterocycles: Revolutionizing Drug Discovery and Therapeutics. Hilaris Publisher.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 谷胱甘肽S-转移酶(GST)活性检测试剂盒 sufficient for 500 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sciencellonline.com [sciencellonline.com]
Cross-validation of analytical methods for 7-(Bromomethyl)thieno[2,3-c]pyridine
Executive Summary: The Analytical Paradox
7-(Bromomethyl)thieno[2,3-c]pyridine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its utility stems from the high electrophilicity of the bromomethyl group, which facilitates rapid coupling with nucleophiles.
However, this same reactivity presents a significant analytical challenge. Standard Reversed-Phase HPLC (RP-HPLC) methods often utilize aqueous mobile phases or protic diluents (methanol), which cause rapid solvolysis of the C-Br bond, leading to false-low potency results and false-positive impurity profiles (specifically the hydroxymethyl or methoxymethyl artifacts).
This guide objectively compares three cross-validated methodologies to accurately assess the purity of this reactive intermediate:
-
qNMR (Quantitative NMR): The primary reference standard (absolute purity).
-
Derivatization-HPLC: The robust routine quality control method.
-
Direct RP-HPLC: The "at-line" rapid check (with strict caveats).
Chemical Context & Stability Profile
The bromomethyl group at the C7 position of the thieno[2,3-c]pyridine core is highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyridine ring.
Degradation Pathways
-
Hydrolysis: In the presence of water (even atmospheric moisture), the bromide converts to 7-(hydroxymethyl)thieno[2,3-c]pyridine .
-
Methanolysis: Dilution in methanol yields 7-(methoxymethyl)thieno[2,3-c]pyridine .
-
Dimerization: High concentrations in solution can lead to intermolecular alkylation.
Figure 1: Primary degradation pathways of 7-(Bromomethyl)thieno[2,3-c]pyridine during analysis.
Method A: Quantitative NMR (qNMR) – The Gold Standard
Role: Primary Reference Method Principle: qNMR provides absolute purity determination without the need for a reference standard of the analyte itself. It avoids column interactions and solvolysis by using aprotic deuterated solvents.
Experimental Protocol
-
Solvent: DMSO-d6 (Dried over 3Å molecular sieves). Note: CDCl3 is acceptable but often acidic, which can accelerate degradation.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone.
-
Selection Logic: TCNB is non-reactive toward alkyl halides and has a singlet signal (~7.8 ppm) distinct from the thienopyridine aromatics.
-
-
Instrument Parameters:
-
Pulse Angle: 90°[1]
-
Relaxation Delay (d1): ≥ 60 seconds (Ensure 5× T1).
-
Scans: 16–32.
-
Workflow
-
Accurately weigh ~10 mg of Analyte and ~5 mg of IS into a vial.
-
Dissolve in 0.6 mL dry DMSO-d6.
-
Transfer to NMR tube and analyze immediately.
-
Calculate purity based on molar ratios and molecular weights.
Pros: Non-destructive, eliminates solvolysis errors, SI-traceable. Cons: Low throughput, high equipment cost.
Method B: Derivatization-HPLC – The Robust QC Method
Role: Routine Quality Control Principle: Intentionally react the unstable bromomethyl group with a strong, stable nucleophile (Morpholine) to form a stable adduct. This "quenches" the reactivity, allowing for standard aqueous HPLC analysis without degradation artifacts.
Experimental Protocol
-
Derivatizing Reagent: Morpholine (excess).
-
Diluent: Acetonitrile (MeCN).
-
Reaction:
-
Weigh 5 mg of sample into a vial.
-
Add 1.0 mL of 1% Morpholine in MeCN.
-
Vortex and let stand for 10 minutes at Room Temperature (Complete conversion to the morpholine adduct).
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV @ 254 nm (Thienopyridine core absorption).
-
Pros: Excellent stability (samples stable for >24h), high precision, compatible with standard LC-MS. Cons: Indirect measurement (quantifies the "active" bromide content).
Method C: Direct RP-HPLC – The "At-Line" Check
Role: Rapid In-Process Control (IPC) Principle: Analyze the compound directly, minimizing contact time with protic solvents. Strict adherence to protocol is required to prevent on-column hydrolysis.
Experimental Protocol
-
Diluent: Anhydrous Acetonitrile (Do NOT use Methanol).
-
Sample Prep: "Dilute and Shoot" – Prepare immediately before injection.
-
HPLC Conditions:
-
Column: C18 (High coverage, steric protection preferred).
-
Mobile Phase: Water/MeCN (No acid modifier if possible, or very low conc.).
-
Gradient: Fast ballistic gradient (e.g., 2 minutes).
-
Temperature: 10°C (Thermostat autosampler to slow hydrolysis).
-
Pros: Fastest turnaround, no extra reagents. Cons: High risk of hydrolysis (often shows ~2-5% false "impurity" which is actually the hydrolysis product formed during analysis).
Comparative Performance Data
| Feature | Method A: qNMR | Method B: Derivatization-HPLC | Method C: Direct RP-HPLC |
| Accuracy | High (>99.5%) | High (98-99%) | Moderate (Variable) |
| Specificity | Absolute | High (Adduct specific) | Low (Hydrolysis interference) |
| Sample Stability | >4 Hours (in DMSO) | >24 Hours | <30 Minutes |
| LOD/LOQ | High (mg required) | Low (ng sensitive) | Low (ng sensitive) |
| Throughput | Low (10 min/sample) | High (Auto-sampler ready) | High |
| Primary Use | Reference Std Certification | Batch Release / QC | Reaction Monitoring |
Cross-Validation Workflow
To validate the analytical control strategy, the following workflow is recommended to correlate the absolute purity (qNMR) with the routine method (Derivatization).
Figure 2: Cross-validation logic flow. qNMR establishes the "True Value," which validates the Derivatization method for routine use.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives. National Institutes of Health (PMC). Discusses synthetic routes and intermediate stability.
-
Analytical Methodology for Characterization of Reactive Intermediates. American Pharmaceutical Review. Guidelines on handling reactive alkyl halides and derivatization strategies.
-
Quantitative NMR (qNMR) Internal Standards. Sigma-Aldrich (Merck). Protocols for selecting internal standards (TCNB) for organic quantification.
-
Thieno[2,3-c]pyridine Structure & Properties. PubChem. Chemical and physical property data for the core scaffold.[2][3][4][5]
Sources
A Comparative Review of Thienopyridine Isomers in Drug Discovery
A Senior Application Scientist's Guide to Navigating the Thienopyridine Maze: From Isomeric Scaffolds to Breakthrough Therapeutics
For decades, the thienopyridine core, a fusion of thiophene and pyridine rings, has served as a privileged scaffold in medicinal chemistry. Its derivatives have given rise to blockbuster drugs and a plethora of biologically active molecules. However, the nuanced yet critical differences among its six possible isomers are often a source of confusion and untapped potential for drug discovery teams. This guide provides a comprehensive comparative analysis of thienopyridine isomers, offering insights into their synthesis, physicochemical properties, stability, and, most importantly, their applications in drug discovery, supported by experimental data and established protocols.
The Six Faces of Thienopyridine: An Isomeric Overview
The fusion of a thiophene and a pyridine ring can result in six distinct isomers, each with a unique arrangement of the sulfur and nitrogen atoms. This seemingly subtle variation has profound implications for the molecule's electronic distribution, steric profile, and ultimately, its biological activity. The six isomers are:
-
Thieno[2,3-b]pyridine (I)
-
Thieno[3,2-b]pyridine (II)
-
Thieno[2,3-c]pyridine (III)
-
Thieno[3,2-c]pyridine (IV)
-
Thieno[3,4-b]pyridine (V)
-
Thieno[3,4-c]pyridine (VI)
Extensive research has focused on isomers I-IV, while thieno[3,4-b] and thieno[3,4-c]pyridines (V and VI) are less explored and have been reported to be significantly less stable.[1]
Caption: The six isomers of thienopyridine.
Physicochemical Properties and Stability: A Comparative Look
The position of the nitrogen and sulfur atoms within the bicyclic system dictates the electronic properties and stability of each isomer. This, in turn, influences their reactivity and suitability as drug scaffolds.
| Isomer | Relative Stability | Key Physicochemical Characteristics |
| Thieno[2,3-b]pyridine (I) | High | Well-studied, versatile for substitution.[1] |
| Thieno[3,2-b]pyridine (II) | High | Reactivity is less studied compared to its regioisomer.[2] |
| Thieno[2,3-c]pyridine (III) | Moderate | Attracting interest in kinase inhibition.[3] |
| Thieno[3,2-c]pyridine (IV) | High | The scaffold of major antiplatelet drugs.[4] |
| Thieno[3,4-b]pyridine (V) | Low | Less stable and not extensively studied.[1] |
| Thieno[3,4-c]pyridine (VI) | Low | Less stable and not extensively studied.[1] |
The stability of thienopyridine derivatives is a critical factor in drug development. For instance, forced degradation studies on thienopyridine-containing drugs have been conducted to understand their degradation profiles under oxidative stress.[5]
Synthesis of Thienopyridine Scaffolds: Key Strategies
The synthetic accessibility of each isomer is a crucial consideration for its exploration in drug discovery programs. Various synthetic routes have been developed, often tailored to a specific isomeric system.
General Synthetic Workflow
The construction of the thienopyridine core generally follows one of two main strategies: building the pyridine ring onto a pre-existing thiophene or vice-versa.
Caption: General synthetic workflow for thienopyridine derivatives.
Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Precursor
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a key intermediate in the synthesis of several antiplatelet drugs, including ticlopidine and clopidogrel.[6]
Objective: To synthesize 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Materials:
-
2-(Thiophen-2-yl)ethan-1-amine
-
1,3-Dioxolane
-
Sulfuric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(thiophen-2-yl)ethan-1-amine in a suitable solvent, add 1,3-dioxolane.
-
Carefully add concentrated sulfuric acid dropwise at 0 °C.
-
Heat the reaction mixture at 70-75 °C for the appropriate time, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Basify the aqueous solution with sodium hydroxide and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Thienopyridine Isomers in Drug Discovery: A Comparative Analysis of Therapeutic Applications
The choice of the thienopyridine isomer has a profound impact on the biological activity of the resulting derivatives. Different isomers have been successfully employed as scaffolds for drugs targeting a wide range of diseases.
Thieno[3,2-c]pyridines: The Antiplatelet Powerhouse
This isomeric class is arguably the most commercially successful, being the foundation for the widely prescribed antiplatelet agents ticlopidine, clopidogrel, and prasugrel. These drugs are prodrugs that are metabolized in the liver to their active forms, which then irreversibly inhibit the P2Y12 receptor on platelets, preventing platelet aggregation.[3][4][7]
Caption: Mechanism of action of thieno[3,2-c]pyridine antiplatelet drugs.
Comparative Efficacy and Safety of Thieno[3,2-c]pyridine Antiplatelet Drugs:
| Drug | Key Features | Advantages | Disadvantages |
| Ticlopidine | First-generation thienopyridine. | Effective in preventing thrombotic events. | Associated with serious side effects like neutropenia and thrombotic thrombocytopenic purpura.[1][8] |
| Clopidogrel | Second-generation, widely used. | Better safety profile than ticlopidine.[1] | Variable patient response due to genetic polymorphisms in metabolizing enzymes.[9] |
| Prasugrel | Third-generation, more potent. | More rapid and consistent platelet inhibition than clopidogrel.[10] | Higher risk of bleeding complications.[7] |
Thieno[2,3-b]pyridines: A Scaffold for Diverse Biological Activities
The thieno[2,3-b]pyridine isomer has emerged as a versatile scaffold for developing inhibitors of various enzymes and receptors implicated in a range of diseases.
-
Anticancer Agents: Derivatives of thieno[2,3-b]pyridine have shown potent anti-proliferative activity against various cancer cell lines.[10][11] Some compounds have been identified as inhibitors of TDP1, a DNA repair enzyme, sensitizing cancer cells to topoisomerase inhibitors.[10]
-
Kinase Inhibitors: This scaffold has been utilized to develop inhibitors of kinases such as PIM-1, which is involved in cancer cell survival and proliferation.[12]
-
Bone Anabolic Agents: Certain thieno[2,3-b]pyridine derivatives have been found to enhance alkaline phosphatase activity, suggesting their potential in treating osteoporosis.[9]
Thieno[2,3-c]pyridines and Thieno[3,2-b]pyridines: Emerging Players
While not as extensively studied as the other two isomers, thieno[2,3-c]pyridines and thieno[3,2-b]pyridines are gaining attention in drug discovery.
-
Thieno[2,3-c]pyridines: Have been investigated as Hsp90 inhibitors, a promising target in cancer therapy.[13]
-
Thieno[3,2-b]pyridines: Derivatives have been explored as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), with potential applications in neurological disorders.[14]
Structure-Activity Relationships (SAR): The Isomeric Influence
The isomeric nature of the thienopyridine core is a fundamental determinant of the structure-activity relationship (SAR) of its derivatives. The position of the nitrogen atom influences the hydrogen bonding capabilities and the overall electronic nature of the aromatic system, which in turn affects ligand-receptor interactions.
For example, in the development of P2Y12 antagonists, the thieno[3,2-c]pyridine scaffold has been extensively optimized to achieve high potency and selectivity. The SAR studies for these compounds have guided the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.[15]
Conclusion and Future Perspectives
The six isomers of thienopyridine offer a rich chemical space for the design and development of novel therapeutics. While the thieno[3,2-c]pyridine scaffold has dominated the clinical landscape, particularly in the antiplatelet arena, the other isomers, especially thieno[2,3-b]pyridine, are proving to be highly versatile platforms for targeting a diverse range of biological targets.
Future research should focus on a more systematic and comparative evaluation of all six isomers. Exploring the less-stable thieno[3,4-b] and thieno[3,4-c]pyridines, potentially through synthetic strategies that enhance their stability, could unveil novel biological activities. Furthermore, the application of modern drug discovery tools, such as computational modeling and high-throughput screening, across all isomeric scaffolds will undoubtedly accelerate the discovery of the next generation of thienopyridine-based drugs. Understanding the subtle yet significant differences between these isomers is key to unlocking their full therapeutic potential.
References
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available from: [Link]
-
(PDF) The Chemistry of Thienopyridines - ResearchGate. Available from: [Link]
-
QSAR, Structure-Based Pharmacophore Modelling and Biological Evaluation of Novel Platelet ADP Receptor (P2Y12) Antagonist | Request PDF - ResearchGate. Available from: [Link]
-
Thienopyrimidines: Synthesis, Properties, and Biological Activity. - ResearchGate. Available from: [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC. Available from: [Link]
-
A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC. Available from: [Link]
-
(PDF) A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - ResearchGate. Available from: [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science - ACS Publications. Available from: [Link]
-
Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Metabolic differences of current thienopyridine antiplatelet agents - PubMed. Available from: [Link]
-
Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - Unipd. Available from: [Link]
-
Thienopyridine Analogues: - IGI Global. Available from: [Link]
-
Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed. Available from: [Link]
-
Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed. Available from: [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - ResearchGate. Available from: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. Available from: [Link]
-
Thienopyridine | C7H5NS | CID 12210218 - PubChem - NIH. Available from: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC. Available from: [Link]
-
Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Available from: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available from: [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC. Available from: [Link]
-
Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - MDPI. Available from: [Link]
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity - Semantic Scholar. Available from: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - Semantic Scholar. Available from: [Link]
-
Some important antiplatelet drugs containing thienopyridine. - ResearchGate. Available from: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Available from: [Link]
-
Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. Available from: [Link]
-
Synthesis and properties of thienonaphtho[ bc ]pyridines and thienonaphtho[ bc ]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01023J. Available from: [Link]
-
Drug-like Antagonists of P2Y Receptor Subtypes: An Update - ACS Publications. Available from: [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - Semantic Scholar. Available from: [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
Sources
- 1. igi-global.com [igi-global.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieno[3,4-b]pyrazines: synthesis, structure, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of yellow- to red-emitting gold( iii ) complexes containing isomeric thienopyridine and thienoquinoline moieties and their applic ... - Materials Horizons (RSC Publishing) DOI:10.1039/D1MH00821H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
7-(Bromomethyl)thieno[2,3-c]pyridine proper disposal procedures
Topic: 7-(Bromomethyl)thieno[2,3-c]pyridine Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary & Hazard Profile
7-(Bromomethyl)thieno[2,3-c]pyridine is a highly reactive electrophilic intermediate commonly employed in the synthesis of kinase inhibitors and anticoagulants. Unlike stable end-products, this compound functions as a benzylic halide analog . Its primary utility—the ability to alkylate nucleophiles—is simultaneously its primary hazard.
Operational Risk Assessment:
-
Alkylating Agent: The bromomethyl group (
) is susceptible to nucleophilic attack by biological macromolecules (DNA/RNA), classifying it as a potential mutagen and carcinogen .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Corrosivity: Hydrolysis releases hydrobromic acid (HBr), causing severe skin burns and eye damage (Category 1B).
-
Lachrymator: Like benzyl bromide, this compound can cause immediate, severe respiratory and ocular irritation.
Core Directive: Do not dispose of this compound down the drain or in general trash. It requires chemical deactivation (quenching) or segregated incineration via a licensed hazardous waste contractor.
Pre-Disposal Stabilization: The "Quench" Protocol
The Chemistry of Deactivation:
We utilize Sodium Thiosulfate (
Mechanism Visualization
Figure 1: The nucleophilic substitution pathway converting the toxic alkyl bromide into a benign thiosulfate salt.
Step-by-Step Disposal Protocols
Protocol A: Chemical Deactivation (Recommended for <5g)
Use this protocol for residual solids, reaction mixtures, or expired shelf stock.
| Parameter | Specification |
| PPE Required | Nitrile gloves (double gloved), chemical splash goggles, lab coat, fume hood (face velocity >100 fpm). |
| Solvent System | Acetone or Acetonitrile (to dissolve the organic) + Water (to dissolve the thiosulfate). |
| Quenching Agent | Sodium Thiosulfate Pentahydrate ( |
| Validation | 4-(p-nitrobenzyl)pyridine (NBP) test (optional but recommended for high safety). |
Procedure:
-
Preparation: Dissolve the waste 7-(Bromomethyl)thieno[2,3-c]pyridine in acetone (approx. 10 mL per gram of compound).
-
Reagent Mix: Prepare a saturated aqueous solution of sodium thiosulfate (approx. 20% w/v). You need a 2:1 molar excess of thiosulfate to the bromomethyl compound to ensure complete consumption.
-
Addition: Slowly add the thiosulfate solution to the organic waste solution while stirring.
-
Note: The solution may become biphasic. Vigorous stirring is essential to facilitate phase transfer.
-
-
Reaction Time: Allow the mixture to stir at room temperature for 12–24 hours .
-
Completion Check:
-
Quick Method: Add a few drops of the mixture to a vial of NBP reagent. If it turns purple/blue, active alkylating agent remains (stir longer). If colorless, the reaction is complete.
-
-
Final Disposal: The resulting mixture contains acetone, water, sodium bromide, and the Bunte salt. Label as "Non-halogenated organic solvent waste with deactivated salts" (since the bromine is now ionic, not organic).
Protocol B: Lab Pack (Direct Disposal)
Use this protocol for sealed, pure containers or large quantities (>5g) where quenching is impractical.
-
Segregation: Do not mix with oxidizers or strong acids.
-
Container: Place the original container inside a clear, sealable secondary bag (Zip-lock).
-
Labeling:
-
Chemical Name: 7-(Bromomethyl)thieno[2,3-c]pyridine
-
Hazards: Corrosive, Toxic, Alkylating Agent.
-
RCRA Code: D002 (Corrosive) is the primary characteristic code. If the facility requires specific halogen codes, use the generic "Halogenated Organic" designation.
-
-
Storage: Store in a dedicated "Solid Toxic" or "Reactive" waste drum pending pickup by your EHS contractor (e.g., Veolia, Clean Harbors).
Decision Logic for Disposal
Use this workflow to determine the correct disposal path for your specific situation.
Figure 2: Operational decision tree for waste routing.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: The compound is a lachrymator. Evacuate the immediate area to allow dust/vapors to settle.
-
PPE: Don full-face respirator with organic vapor/acid gas cartridges if ventilation is poor.
-
Neutralization:
-
Cover the spill with a 1:1 mixture of soda ash (sodium carbonate) and clay cat litter .
-
Why? Soda ash neutralizes the HBr generated by hydrolysis; clay absorbs the organic liquid.
-
-
Cleanup: Scoop into a disposable container. Wipe the area with the Sodium Thiosulfate solution described in Protocol A to destroy traces.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Management of Waste).
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Protocol for Halogenated Compounds).[1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261).
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
